2-(3-Methoxyphenyl)azetidine
Overview
Description
2-(3-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines . The presence of the methoxy group on the phenyl ring further influences the compound’s chemical properties and reactivity.
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 2-(3-methoxyphenyl)azetidine belongs, are known to interact with various biological targets .
Mode of Action
Azetidines, in general, are known to interact with their targets through various mechanisms, including inhibition of enzymes and interaction with receptors .
Biochemical Pathways
Azetidines have been associated with a variety of biological activities, including antimicrobial, antifungal, antimalarial, anti-hiv, anticancer, anti-inflammatory, anti-depressive, antiviral, inhibition of dpp-411, and anticonvulsant activities .
Pharmacokinetics
Azetidines have been shown to have improved pharmacokinetic properties when incorporated into pharmaceutically relevant scaffolds .
Result of Action
Azetidines have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of azetidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and cycloaddition reactions. One common approach involves the cyclization of γ-chloroamines under basic conditions .
Industrial Production Methods
Industrial production of azetidines often involves the use of scalable cyclization and cycloaddition reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring opens to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with azetidines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
2-(3-Methoxyphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
2-(3-Methoxyphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. The presence of the methoxy group further distinguishes it from other azetidines, imparting specific electronic and steric effects .
Properties
IUPAC Name |
2-(3-methoxyphenyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWREHODVFMFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660758 | |
Record name | 2-(3-Methoxyphenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777887-12-4 | |
Record name | 2-(3-Methoxyphenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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